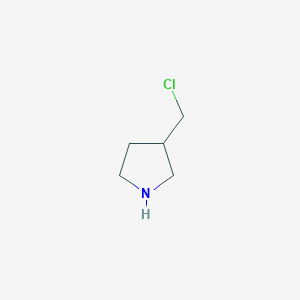

3-(Chloromethyl)pyrrolidine

Beschreibung

The field of heterocyclic chemistry is foundational to the development of new therapeutic agents and functional materials. Among the vast array of heterocyclic structures, the pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, holds a position of particular prominence. tandfonline.comfrontiersin.orgopenmedicinalchemistryjournal.com This article focuses on a specific, synthetically valuable derivative: 3-(Chloromethyl)pyrrolidine.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(chloromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZOZPKSATVTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621297 | |

| Record name | 3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876509-14-7 | |

| Record name | 3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloromethyl Pyrrolidine and Its Derivatives

Novel Approaches for the Construction of Pyrrolidine (B122466) Ring Systems

Recent advancements in organic synthesis have provided a diverse toolkit for the construction of the pyrrolidine ring. These methods often offer advantages in terms of efficiency, selectivity, and functional group tolerance over classical approaches.

Radical-Mediated Annulation and Cyclization Strategies

Radical chemistry has emerged as a powerful tool for the formation of C-C and C-N bonds, enabling the construction of complex cyclic systems. These methods often proceed under mild conditions and are tolerant of a wide range of functional groups.

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and sustainable means of generating radical intermediates. nih.gov This approach has been successfully applied to the synthesis of pyrrolidine derivatives through various strategies.

One such strategy involves the visible-light-mediated annulation of electron-rich alkenes with nitrogen-centered radicals generated from N-sulfonylallylamines. researchgate.net This method allows for the rapid construction of highly functionalized chloromethylated pyrrolidines. researchgate.net The reaction can be initiated by both transition metal-based photosensitizers, such as iridium complexes, and organic dyes, often at low catalyst loadings. researchgate.netacs.org The process is initiated by the photosensitizer absorbing visible light and reaching an excited state. This excited state can then engage in a single electron transfer (SET) process to generate the key nitrogen-centered radical, which subsequently undergoes cyclization. chim.it

Another approach utilizes the deoxygenation of monoallylated β-amino alcohols under visible light irradiation. nih.gov In this method, the hydroxyl group is activated by conversion to an ethyl oxalate (B1200264) or a 3,5-bis(trifluoromethyl)benzoate (B8306798) ester. nih.gov Subsequent visible-light-mediated SET generates an alkyl radical that undergoes a 5-exo-trig or 5-exo-dig cyclization to furnish the pyrrolidine ring. nih.gov

A general two-component annulation strategy, mediated by an iridium(III) photocatalyst and a Brønsted acid, provides access to a diverse collection of saturated heterocycles, including pyrrolidines. acs.orgucla.edu This transformation proceeds via a reductive proton-coupled electron transfer (PCET) to generate a reactive radical, which adds to an alkene. An oxidative radical-polar crossover step then leads to carbocation formation, followed by ring closure. acs.orgucla.edu

The following table summarizes representative examples of visible-light-mediated pyrrolidine synthesis:

| Starting Material | Photosensitizer | Product | Yield (%) | Reference |

| N-Sulfonylallylamine and Styrene | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | Chloromethylated Pyrrolidine | 95 | researchgate.net |

| Monoallylated β-amino alcohol (as ethyl oxalate) | fac-[Ir(ppy)3] | Chiral Pyrrolidine Derivative | 73 | nih.gov |

| NHPI ester and Styrene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | α-Aryl Pyrrolidine | 92 | acs.orgucla.edu |

Chloroamination cyclization cascades represent a direct and atom-economical approach to functionalized pyrrolidines. These reactions often involve the in situ generation of a nitrogen-centered radical from an N-chloro species, which then triggers an intramolecular cyclization.

A notable example is the photoinduced chloroamination cyclization of allenes bearing a tethered sulfonylamido group. nih.govacs.orgnih.govacs.org In the presence of N-chlorosuccinimide (NCS) as the chlorine source and a ruthenium-based photocatalyst, 2-(1-chlorovinyl)pyrrolidines are formed. nih.govacs.orgnih.govacs.org Mechanistic studies suggest that the key nitrogen-centered radical can be generated through multiple pathways, including oxidation of the deprotonated allene (B1206475) by the photoexcited catalyst or photodissociation of an in situ formed N-chloroallene. nih.govacs.org This radical then cyclizes onto the allene moiety, and the resulting vinyl radical is trapped by a chlorine atom from NCS. nih.govacs.orgnih.govacs.org

A catalyst-free approach for the synthesis of 2-(chloromethyl)pyrrolidines has also been developed using sodium hypochlorite. researchgate.net This method proceeds via a chloroamination cyclization cascade of N-(pentenyl)sulfonylamides. The direct application of this method provides a straightforward route to the core structure of 3-(chloromethyl)pyrrolidine, albeit with the chlorine on the exocyclic methyl group. researchgate.net

Furthermore, silver-catalyzed intramolecular chloroamination of allenes provides access to functionalized 3-pyrroline (B95000) derivatives, which can be further elaborated. acs.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| N-(Allenyl)sulfonylamide | NCS, Ru(bpy)3(PF6)2 | 2-(1-Chlorovinyl)pyrrolidine | 75 | nih.govacs.org |

| N-(Pentenyl)sulfonylamide | Sodium Hypochlorite | 2-(Chloromethyl)pyrrolidine | N/A | researchgate.net |

| Allenylsulfonamide | NCS, Ag(phen)OTf | 2-(Chloromethylene)-pyrrolidine | 85 | acs.org |

The Hofmann–Löffler reaction is a classic and powerful method for the synthesis of pyrrolidines through a remote C-H functionalization. wikipedia.orgambeed.comnumberanalytics.com The reaction involves the thermal or photochemical decomposition of an N-halogenated amine in the presence of a strong acid to generate a nitrogen-centered radical. wikipedia.orgambeed.com This radical then abstracts a hydrogen atom from the δ-position in a 1,5-hydrogen atom transfer (HAT), leading to a carbon-centered radical that subsequently cyclizes to form the pyrrolidine ring. wikipedia.orgyoutube.comacs.org

The reaction is typically effective for the formation of five-membered rings. wikipedia.org While originally performed under harsh acidic conditions, milder variants have been developed. wikipedia.org For instance, the Suarez modification employs hypervalent iodine reagents to generate nitrogen-centered radicals from amides under neutral conditions. youtube.com The choice of the N-haloamine precursor can influence the reaction efficiency; N-chloroamines generally give better yields for pyrrolidines under thermal conditions, while N-bromoamines are often superior in photochemical variants. wikipedia.orgwikiwand.com The Hofmann-Löffler-Freytag reaction has been successfully applied in the synthesis of complex natural products containing the pyrrolidine scaffold. wikiwand.comnumberanalytics.com

Recent developments have focused on enantioselective versions of this reaction, allowing for the synthesis of chiral pyrrolidines. researchgate.net

| Starting Material | Conditions | Product | Yield (%) | Reference |

| N-Chloroamine | H2SO4, heat or light | Pyrrolidine | Varies | wikipedia.orgambeed.com |

| N-Iodoamide | I2, PhI(OAc)2, light | Pyrrolidine | Varies | acs.org |

| N-Haloamide | Diastereoselective cyclization | Chiral Pyrrolidine | High ee | researchgate.net |

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis offers a versatile platform for the synthesis of pyrrolidines, enabling a wide range of transformations with high efficiency and selectivity.

Spiro-pyrrolidines are an important class of compounds with unique three-dimensional structures. Gold(I) and copper(I) catalysts have proven to be particularly effective in the synthesis of these complex scaffolds.

Gold(I) catalysts are known for their ability to activate alkynes and allenes towards nucleophilic attack. This reactivity has been harnessed in the synthesis of spiro-pyrrolidines. For example, gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters provides access to azaspiro[4.4]nonenone systems. rsc.org Another strategy involves the gold(I)-catalyzed substitution-controlled synthesis of spiro[indoline-3,3′-pyrrolidine] derivatives. acs.orgresearchgate.net These reactions are often atom-economical and proceed under mild conditions. acs.org

Copper(I) catalysts are widely used in asymmetric catalysis, including the synthesis of chiral spiro-pyrrolidines. A highly enantioselective 1,3-dipolar cycloaddition of azomethine ylides with iminoesters, catalyzed by a Cu(I)-Phosferrox system, generates chiral spiro[pyrrolidin-3,3′-oxindole] compounds with four consecutive stereocenters. nih.gov Copper(I) has also been utilized in the catalytic asymmetric construction of dispiropyrrolidine skeletons via the 1,3-dipolar cycloaddition of azomethine ylides to α-alkylidene succinimides. researchgate.net Furthermore, copper-catalyzed enantioselective reactions involving radicals have been developed for the synthesis of silylated chiral pyrrolidines. acs.org

| Starting Material | Catalyst System | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1-Ene-4,9-diyne ester | Au(I) catalyst | Azaspiro[4.4]nonenone | Good | N/A | rsc.org |

| Indole-ynamide | Ph3PAuCl/AgNTf2 | Spiro[indoline-3,3′-pyrrolidine] | 31 | N/A | acs.org |

| Ethoxyformylmethylene oxindole (B195798) and Iminoester | Cu(I)-(S,Sp)-Ph Phosferrox | Spiro[pyrrolidin-3,3′-oxindole] | up to 99 | up to 95:5 er | nih.gov |

| Azomethine ylide and α-Alkylidene succinimide | Chiral N,O-ligand/Cu(OAc)2 | Dispiropyrrolidine | up to 90 | up to 97 | researchgate.net |

Multicomponent Reaction (MCR) Approaches for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov These reactions are powerful tools for generating molecular diversity and have been successfully applied to the synthesis of complex pyrrolidine scaffolds.

Among the most powerful MCRs for pyrrolidine synthesis is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the thermal ring-opening of an aziridine (B145994).

This cycloaddition is a concerted process that can create multiple stereocenters in a single, highly stereoselective step. The versatility of this reaction allows for a wide range of substituents to be incorporated into the pyrrolidine ring by varying the structure of the azomethine ylide and the alkene dipolarophile. For instance, the reaction of an azomethine ylide generated from sarcosine (B1681465) and benzaldehyde (B42025) with N-methylmaleimide yields a highly functionalized pyrrolidine cycloadduct. While specific examples using a chloro-substituted dipolarophile to directly install the chloromethyl group at the 3-position are specialized, the fundamental strategy is sound. A reaction between an azomethine ylide and a dipolarophile such as 3-chloro-1-propene would, in principle, yield the desired this compound core structure. The development of catalytic, enantioselective versions of this reaction has further enhanced its utility, providing access to chiral pyrrolidines with high levels of stereocontrol. nih.gov

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These processes are exceptionally efficient for rapidly building molecular complexity from simple starting materials.

One notable cascade strategy for pyrrolidine synthesis is the Hofmann–Löffler–Freytag (HLF) reaction. This process involves the radical-mediated rearrangement of N-haloamines, initiated by heat or light. An N-centered radical undergoes a 1,5-hydrogen atom transfer (HAT) from an unactivated C-H bond, generating a carbon-centered radical at the δ-position. This radical is then trapped by a halogen, and subsequent nucleophilic substitution by the nitrogen atom closes the ring to form a pyrrolidine. pharma.hr This method is particularly effective for the late-stage functionalization of molecules containing alkyl chains. pharma.hrorganic-chemistry.org

Another innovative approach involves the photo-promoted ring contraction of pyridines. In this method, reaction of a pyridine (B92270) with a silylborane reagent under photoirradiation leads to a 2-azabicyclo[3.1.0]hex-3-ene derivative. nih.gov This strained bicyclic intermediate serves as a versatile synthon that can be further transformed into a variety of functionalized pyrrolidines. nih.gov These cascade strategies highlight the power of designing sequential reactions to construct the pyrrolidine ring with high efficiency.

Functionalization and Derivatization of Pre-existing Pyrrolidine Rings

An alternative to de novo ring construction is the modification of an existing pyrrolidine core. This approach is particularly valuable when starting from readily available, chiral pyrrolidine precursors such as L-proline or 4-hydroxy-L-proline.

Stereoselective Introduction of the Chloromethyl Moiety

The direct, single-step stereoselective introduction of a chloromethyl group onto a pyrrolidine ring is a significant synthetic challenge. A more practical and widely employed strategy involves a two-step sequence starting from a chiral precursor, typically (S)- or (R)-pyrrolidine-3-carboxylic acid or its derivatives.

The first step is the reduction of the carboxylic acid or ester functionality at the C3 position to a primary alcohol, yielding (pyrrolidin-3-yl)methanol. This transformation can be achieved using standard reducing agents. The resulting alcohol is a key intermediate.

The second step is the chlorination of the primary hydroxyl group. This conversion can be accomplished using a variety of chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or a combination of triphosgene (B27547) and a base like pyridine are effective for this purpose. organic-chemistry.orgnih.gov For a primary alcohol where the adjacent carbon is not a stereocenter, this substitution typically proceeds via an SN2 mechanism, which results in the inversion of configuration at the carbon bearing the leaving group. However, in the case of (pyrrolidin-3-yl)methanol, the stereocenter is at C3, but the reaction occurs at the exocyclic methylene (B1212753) carbon. Therefore, the stereochemical integrity of the C3 position of the pyrrolidine ring is preserved during the chlorination step.

Regioselective Substitution and Alkylation Reactions

Achieving regioselectivity in the functionalization of the pyrrolidine ring is crucial for synthesizing specific substitution patterns. Several advanced methods have been developed to control reactions at the C3 position.

Catalyst-controlled hydroalkylation of 3-pyrrolines offers a powerful method for regioselective functionalization. Research has shown that by selecting the appropriate transition-metal catalyst, one can direct an alkyl group to either the C2 or C3 position. Specifically, a nickel-based catalyst has been shown to selectively deliver C3-alkylated pyrrolidines from 3-pyrroline precursors. organic-chemistry.org

Directed C-H functionalization provides another elegant solution for regiocontrol. By attaching a directing group, often to the pyrrolidine nitrogen or a substituent, a metal catalyst can be guided to a specific C-H bond. Palladium-catalyzed C(sp³)–H arylation has been successfully demonstrated at the C3 position of proline derivatives using an aminoquinoline directing group attached to the C2-carboxamide. acs.org Similarly, using a directing group at the C3 position itself can enable functionalization at the C4 position. acs.org These methods provide a high degree of control over the site of new bond formation.

Finally, ring-opening and ring-expansion strategies starting from smaller heterocycles like azetidines and aziridines can be used to construct 3-substituted pyrrolidines. For example, the thermal isomerization of 2-(iodomethyl)azetidine derivatives can lead to the formation of 3-iodopyrrolidines. researchgate.net Furthermore, the regioselective ring-opening of a 2-substituted aziridine can be controlled to occur at the C3 position, providing an acyclic intermediate that can be subsequently cyclized to a 3-substituted pyrrolidine. nih.gov These strategies offer alternative pathways to access the desired substitution pattern through skeletal rearrangement.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds aims to reduce the environmental impact of chemical processes. These principles focus on designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. In the context of synthesizing this compound and its derivatives, these principles guide the development of more sustainable and economical methodologies.

Maximizing Atom Economy and Minimizing Waste

A core principle of green chemistry is maximizing atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.orgjocpr.com Reactions with high atom economy are inherently less wasteful, as fewer atoms from the reactants are converted into unwanted byproducts. rsc.org This contrasts with traditional metrics like reaction yield, which only considers the amount of product obtained relative to the theoretical maximum and ignores the volume of waste produced. rsc.org

The ideal atom economy is 100%, which is characteristic of rearrangement and addition reactions. jocpr.com Conversely, substitution and elimination reactions inherently generate stoichiometric byproducts, leading to lower atom economy. rsc.org To quantitatively assess the environmental impact beyond atom economy, metrics like Reaction Mass Efficiency (RME) and the Environmental Factor (E-factor) are used. RME considers the mass of all reactants that end up in the product, while the E-factor calculates the total mass of waste generated per kilogram of product, providing a clear indication of a process's environmental footprint. orientjchem.org

For instance, in the synthesis of a related chlorinated pyridine derivative, the E-factor for an oxidation step was calculated to be 3.2, indicating a relatively low amount of waste generation for that specific step. orientjchem.org The choice of reagents can significantly impact atom economy. For example, using trichloroisocyanuric acid (TCCA) for chlorination can be more atom-economical than N-Chlorosuccinimide because all three chlorine atoms in TCCA are active and available for the reaction. orientjchem.org

| Metric | Description | Significance in Green Chemistry |

| Atom Economy (AE) | The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation. rsc.org | Measures the efficiency of atom incorporation from reactants to the final product, highlighting inherently wasteful reaction types. rsc.orgjocpr.com |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that remains in the final, isolated product. orientjchem.org | Provides a more practical measure of material efficiency by accounting for actual product mass. |

| Environmental Factor (E-factor) | The ratio of the total mass of waste generated (including byproducts, solvent losses, and reagent waste) to the mass of the desired product. orientjchem.org | Offers a comprehensive assessment of the waste generated by a process; a lower E-factor signifies a greener process. |

This table summarizes key green chemistry metrics used to evaluate the sustainability of synthetic processes.

Utilization of Sustainable Solvents and Solvent-Free Conditions

The vast majority of organic waste in chemical processes comes from volatile organic solvents, which pose environmental, health, and safety risks. text2fa.ir Green chemistry promotes the reduction or replacement of these hazardous solvents with more sustainable alternatives. acs.org The ideal "green" solvent is non-toxic, derived from renewable resources, biodegradable, and has low volatility. text2fa.ir

Promising sustainable alternatives to conventional dipolar aprotic and ethereal solvents include water, supercritical fluids (like sc-CO₂), ionic liquids, and solvents derived from biomass. acs.orgnih.gov For example, Cyrene (dihydrolevoglucosenone) is a bio-based solvent that has emerged as a potential replacement for solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). acs.org In some cases, reactions can be designed to run under solvent-free conditions, often by heating the reaction mixture to a "melt," which completely eliminates solvent waste. nih.gov

Multicomponent reactions for the synthesis of pyrrolidine derivatives have been successfully carried out in greener solvents like ethanol (B145695) or even water, reducing the reliance on chlorinated solvents such as dichloromethane (B109758) (DCM). tandfonline.com The use of surfactant-water systems is another innovative approach that challenges the necessity of organic solvents for transformations like metal-catalyzed cross-coupling reactions. acs.org

Energy Efficiency in Reaction Design (e.g., Microwave, Ultrasound)

Improving energy efficiency is another cornerstone of green chemistry, aiming to reduce the economic and environmental costs associated with energy consumption in chemical reactions. mdpi.com This can be achieved by designing reactions that proceed at ambient temperature and pressure. When energy input is necessary, non-conventional energy sources like microwave (MW) irradiation and ultrasound are often more efficient than conventional conductive heating. researchgate.net

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve product yields. mdpi.comnih.gov This rapid, localized heating can minimize the formation of side products that may occur with prolonged conventional heating. mdpi.com For example, the microwave-assisted N-alkylation of a pyrrolidine-fused chlorin (B1196114) was completed in just 5 minutes at 75 °C, a significant improvement over conventional methods. mdpi.comnih.gov

Similarly, ultrasound irradiation provides an alternative energy source that promotes reactions through acoustic cavitation, which generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. semanticscholar.org This technique has been employed for the one-pot, three-component synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives in a green solvent at room temperature, demonstrating the synergy of combining green chemistry principles. tandfonline.com

| Energy Source | Mechanism | Advantages in Synthesis | Example Application |

| Microwave Irradiation | Direct dielectric heating of polar molecules. mdpi.com | Rapid heating, significantly reduced reaction times, improved yields, fewer side products. mdpi.comnih.gov | N-alkylation of pyrrolidine-fused chlorins (reaction time reduced from 8 hours to 4 hours). mdpi.com |

| Ultrasound Irradiation | Acoustic cavitation creates localized high-pressure and temperature microenvironments. semanticscholar.org | Enhanced reaction rates, can be used at room temperature, environmentally sustainable approach. tandfonline.comsemanticscholar.org | Three-component synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives in ethanol. tandfonline.com |

This table compares the advantages and applications of microwave and ultrasound as energy-efficient techniques in organic synthesis.

Catalytic vs. Stoichiometric Reagent Use

Catalytic reagents are superior to stoichiometric reagents from a green chemistry perspective because they are used in small amounts and are regenerated during the reaction cycle. rsc.org This minimizes waste, as large quantities of reagents that are consumed and become byproducts are avoided. Catalysts can also enable reactions to occur under milder conditions and with greater selectivity, further reducing energy consumption and waste. acs.org

Transition-metal catalysis is a powerful tool for constructing complex molecules efficiently. For example, palladium-catalyzed dearomatization reactions can proceed under mild conditions using only a catalytic amount (e.g., 5 mol %) of the palladium complex, providing access to functionalized cyclic compounds. acs.org In the synthesis of a lactam intermediate, switching from a stoichiometric iron-based reduction to a method using catalytic quantities (10 mol %) of nickel(II) chloride resulted in a fast and clean reaction. acs.org

In addition to metal catalysts, organocatalysis, which uses small organic molecules as catalysts, has gained prominence as a greener alternative. researchgate.net These catalysts are often less toxic and more stable than their metal-based counterparts. The development of catalytic asymmetric reactions is particularly important for producing specific stereoisomers of chiral molecules like many pyrrolidine derivatives, avoiding the waste associated with resolving racemic mixtures. beilstein-journals.org

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Studies of Nucleophilic Substitution at the Chloromethyl Group

Nucleophilic substitution reactions involving 3-(chloromethyl)pyrrolidine are dominated by the intramolecular participation of the pyrrolidine (B122466) nitrogen. This neighboring group effect leads to the formation of a highly reactive bicyclic aziridinium (B1262131) ion, which subsequently dictates the reaction's course and stereochemical outcome.

Intramolecular Nucleophilic Substitution (SNi) via Aziridinium Intermediates

The most prominent reaction mechanism for β-haloamines like this compound is an intramolecular nucleophilic substitution (SNi) that proceeds through a bicyclic aziridinium ion intermediate. chim.it This process occurs in two distinct steps:

Formation of the Aziridinium Ion: The lone pair of the pyrrolidine nitrogen acts as an internal nucleophile, attacking the adjacent chloromethyl carbon and displacing the chloride ion. bham.ac.uk This is a rapid, intramolecular SN2 reaction that results in the formation of a strained, three-membered aziridinium ring fused to the five-membered pyrrolidine ring, creating a bicyclic cation. chim.it This intermediate is highly electrophilic due to ring strain and the positive charge on the nitrogen.

Nucleophilic Ring-Opening: An external nucleophile then attacks one of the carbon atoms of the aziridinium ring. rsc.orgclockss.org This attack is also an SN2-type process, leading to the opening of the strained three-membered ring. capes.gov.brscispace.com The attack typically occurs at the less sterically hindered carbon, which in this case would be the exocyclic methylene (B1212753) carbon.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alcohols)

The highly reactive aziridinium ion intermediate generated from this compound readily reacts with a wide array of nucleophiles. mdma.ch The products formed are the result of the nucleophilic ring-opening of this intermediate. rsc.org

Amines: Primary or secondary amines will attack the aziridinium ion to form the corresponding 1,2-diamino products. This is an efficient way to introduce a new amino functional group.

Thiols: Thiolate anions are potent nucleophiles that will readily open the aziridinium ring to yield β-amino thioethers. capes.gov.brscispace.com

Alcohols: Alcohols and alkoxides can also serve as nucleophiles, attacking the intermediate to form β-amino ethers. Water can act as a nucleophile to produce the corresponding β-amino alcohol. rsc.org

The general reactivity profile is summarized in the interactive table below, illustrating the products from the reaction of the aziridinium intermediate with various nucleophiles.

| Nucleophile (Nu-H) | Nucleophile Type | Product Structure | Product Class |

| R-NH₂ | Amine | Substituted Pyrrolidine | |

| R-SH | Thiol | Thioether | |

| R-OH | Alcohol | Ether | |

| H₂O | Water | Alcohol |

Radical-Mediated Reaction Mechanisms

While less common than nucleophilic pathways, this compound can participate in radical reactions, typically involving the generation of a nitrogen-centered radical. These reactions often proceed via intramolecular hydrogen atom transfer, a process famously exemplified by the Hofmann-Löffler-Freytag reaction. wikipedia.orgwordpress.com

Generation and Fate of Nitrogen-Centered Radicals

To initiate a radical pathway, the secondary amine must first be converted into a suitable precursor, such as an N-chloroamine or an N-tosylamide. pharma.hrnih.gov Homolytic cleavage of the N-Cl or N-S bond, usually induced by heat or UV light, generates a nitrogen-centered radical (an aminyl radical). nih.govrsc.org

The primary fate of this highly reactive aminyl radical is to abstract a hydrogen atom from a C-H bond within the same molecule. researchgate.net This intramolecular hydrogen atom transfer (HAT) is the key step that relocates the radical center from the nitrogen atom to a carbon atom within the pyrrolidine ring or the side chain. nih.gov

Intramolecular Hydrogen Atom Transfer Processes

Intramolecular HAT processes are most favorable when they proceed through a five- or six-membered cyclic transition state. researchgate.net In the case of the radical generated from this compound, the most likely HAT event is a 1,5-hydrogen atom transfer.

This involves the nitrogen radical abstracting a hydrogen atom from the C5 position of the pyrrolidine ring, proceeding through a stable, chair-like six-membered transition state. wikipedia.orgwordpress.com This 1,5-HAT is kinetically and thermodynamically favored over other possibilities, such as a 1,4-HAT from the C4 position. pharma.hr

The resulting carbon-centered radical at the C5 position can then undergo further reactions. In a classic Hofmann-Löffler-Freytag sequence, this carbon radical would abstract a halogen atom from another N-haloamine molecule, propagating a radical chain and forming a 2-halo-5-substituted pyrrolidine. wordpress.com Subsequent treatment with a base would induce an intramolecular SN2 reaction to form a new bicyclic amine. wikipedia.org

The potential intramolecular HAT pathways are outlined in the table below.

| HAT Pathway | Transition State Size | Resulting Radical | Relative Feasibility |

| 1,5-HAT from C5-H | 6-membered | C5-centered radical | High |

| 1,4-HAT from C4-H | 5-membered | C4-centered radical | Moderate |

| 1,4-HAT from CH₂Cl | 5-membered | Chloromethyl-centered radical | Moderate |

Ring Rearrangement and Expansion Mechanisms

The synthesis of pyrrolidines, including derivatives like this compound, can be achieved through the ring expansion of corresponding azetidine (B1206935) precursors. This isomerization is a significant synthetic strategy, often proceeding through the formation of a bicyclic azetidinium intermediate. The inherent ring strain of the four-membered azetidine ring provides the thermodynamic driving force for its expansion to the more stable five-membered pyrrolidine ring. bham.ac.uk

The isomerization of 2-(halomethyl)azetidines to 3-halopyrrolidines is a well-documented example of this transformation. For instance, iodine-mediated cyclization of homoallylamines can initially yield 2-(iodomethyl)azetidine derivatives. rsc.orgresearchgate.net Subsequent heating of these iodo-azetidines can induce a thermal isomerization to the corresponding 3-iodopyrrolidines. rsc.orgresearchgate.netnih.gov The reaction conditions, particularly temperature, play a crucial role in determining the product distribution between the azetidine and the rearranged pyrrolidine. rsc.orgresearchgate.net Mild, room temperature conditions often favor the formation of the azetidine, while elevated temperatures promote the ring expansion to the pyrrolidine. rsc.orgresearchgate.net

The mechanism of this isomerization is believed to involve the formation of a bicyclic aziridinium ion intermediate. rsc.orgresearchgate.net This intermediate can then be opened by a nucleophile, leading to the formation of the pyrrolidine ring. The stereochemistry of the starting azetidine can influence the stereochemical outcome of the pyrrolidine product. For example, cis-azetidines have been observed to isomerize to cis-pyrrolidines. rsc.org

The table below provides examples of azetidine to pyrrolidine isomerization reactions.

| Starting Azetidine | Reaction Conditions | Product Pyrrolidine | Key Mechanistic Feature | Reference(s) |

| 2-(Iodomethyl)azetidines | Heating in acetonitrile | 3-Iodopyrrolidines | Thermal isomerization. | rsc.orgnih.gov |

| cis-2-(Iodomethyl)azetidines | Heating at 50 °C in acetonitrile | cis-3-Iodopyrrolidines | Stereoselective formation. | rsc.org |

| N-Benzyl amino azetidine | Lewis acid catalysis | N-Benzylpyrrolidine | Ring rearrangement. | bham.ac.uk |

| 2-(Chloromethyl)azetidine | - | 3-Chloropyrrolidine | Via bicyclic azetidinium intermediate. | researchgate.net |

Computational chemistry, particularly quantum mechanical calculations, has provided significant insights into the mechanisms of azetidine to pyrrolidine ring expansions. These studies help to rationalize experimentally observed regioselectivities and reaction outcomes. nih.gov

For the ring expansion of 2-(chloromethyl)azetidines, computational studies have investigated the nature of the intermediates and transition states involved. researchgate.net One study reported that the ring expansion of 2-(chloromethyl)-1-isopropylazetidine is influenced by the polarity of the solvent. In a polar solvent like DMSO, the energy barrier for isomerization is reduced, and the reaction is proposed to proceed through two transition states via a strained intermediate. rsc.org

The stability of the bicyclic azetidinium ion intermediate and the energies of the transition states for its formation and subsequent ring-opening are key factors determining the reaction pathway. Computational models can predict the distribution of the resulting five- or seven-membered rings when competitive ring expansion pathways exist, for example, in the case of azetidines with a 3-hydroxypropyl side chain at the 2-position. nih.govresearchgate.net The substitution pattern on the azetidine ring and the nature of the nucleophile used in the expansion process are also critical variables that can be modeled computationally. nih.govresearchgate.net

Computational Chemistry for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions, including those involved in the synthesis and rearrangement of pyrrolidines. mdpi.comresearchgate.net DFT calculations allow for the detailed analysis of transition state geometries, energies, and the structures of reaction intermediates, providing a deeper understanding of reaction pathways. e3s-conferences.orgsoton.ac.uk

In the context of pyrrolidine chemistry, DFT has been employed to study various reactions. For example, the mechanism of the stereoselective synthesis of cyclobutanes from pyrrolidines was elucidated using DFT calculations, which identified the rate-determining step as the release of N2 from a 1,1-diazene intermediate to form a 1,4-biradical. nih.govacs.org

DFT calculations have also been instrumental in understanding the ring enlargement of N-isopropyl-2-chloromethyl azetidine to the corresponding 3-chloro pyrrolidine. researchgate.net These calculations, performed in both the gas phase and in a polarizable continuum model (like DMSO), revealed that the reaction mechanism is highly dependent on the solvent. In the gas phase, the ring enlargement is a synchronous reaction with a single transition state. However, in DMSO, the energy barrier is significantly lowered, and the reaction proceeds through a strained 1-azonia-bicyclo[2.1.0]pentane intermediate. researchgate.net

The table below highlights applications of DFT in analyzing transition states and intermediates in pyrrolidine-related reactions.

| Reaction Studied | Computational Method | Key Findings | Reference(s) |

| Cyclobutane synthesis from pyrrolidines | DFT (M06-2X) | Rate-determining step is N2 release to form a 1,4-biradical. | nih.govacs.org |

| Ring enlargement of N-isopropyl-2-chloromethyl azetidine | DFT (B3LYP) | Solvent-dependent mechanism; single transition state in gas phase, intermediate in DMSO. | researchgate.net |

| Synthesis of pyrrolidinedione derivatives | DFT | Elucidation of Michael addition, Nef-type rearrangement, and cyclization stages. | researchgate.netrsc.org |

| PBu3-catalyzed intramolecular cyclizations | DFT | Investigation of competing 5-endo-trig and 5-exo-trig pathways. | nih.gov |

A significant advantage of computational chemistry is its ability to predict the selectivity and energetics of different reaction pathways. This predictive power can guide experimental design and the development of new synthetic methodologies. nih.govresearchgate.net

DFT calculations have been successfully used to rationalize and predict the regioselectivity of nucleophilic opening of bicyclic azetidiniums, which is crucial in the synthesis of substituted pyrrolidines. nih.gov The calculated results for the distribution of five- or seven-membered ring products have shown good agreement with experimental observations. nih.govacs.org

Furthermore, computational studies can explain the chemo- and stereoselectivities of reactions. For instance, in the PBu3-catalyzed intramolecular cyclization of N-allylic substituted α-amino nitriles, DFT calculations indicated that the Gibbs free energy barriers for the 5-endo-trig cyclization are significantly lower than for the competing 5-exo-trig pathway, which aligns with experimental findings. nih.gov The calculations also identified non-covalent interactions, such as C-H···π interactions, as being responsible for the observed stereoselectivity. nih.gov

The energetics of different reaction pathways, including the activation energies of transition states and the relative energies of intermediates, can be calculated to determine the most favorable reaction course. For example, in the stereoselective synthesis of cyclobutanes from pyrrolidines, DFT calculations showed that the barrierless collapse of a singlet 1,4-biradical intermediate explains the formation of the stereoretentive product, as the energy required for bond rotation leading to other stereoisomers is higher. nih.govacs.org

Stereochemical Aspects and Chiral Synthesis of 3 Chloromethyl Pyrrolidine Derivatives

Control of Stereocenters and Diastereoselectivity in Pyrrolidine (B122466) Synthesis

The synthesis of substituted pyrrolidines, such as 3-(chloromethyl)pyrrolidine, often generates multiple stereocenters. Controlling the relative configuration of these centers—diastereoselectivity—is crucial for obtaining the desired isomer. Various synthetic strategies have been developed to achieve this control.

One powerful approach is the use of multi-component reactions (MCRs), which can construct complex molecules with multiple stereocenters in a single operation. nih.gov For instance, the Yb(OTf)₃ catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters produces highly substituted pyrrolidines. organic-chemistry.orgacs.org This method has been shown to favor the formation of cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.orgacs.org Similarly, asymmetric MCRs involving optically active phenyldihydrofuran and N-tosyl imino esters can yield highly functionalized pyrrolidines as a single diastereomer, effectively creating up to three new stereogenic centers in one pot. nih.gov

Another prevalent strategy is the [3+2] cycloaddition reaction, particularly using azomethine ylides. These reactions are highly effective for creating the pyrrolidine ring and can be rendered diastereoselective. The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene, for example, acts as a powerful stereochemical director in 1,3-dipolar cycloadditions with azomethine ylides. acs.org This substrate-controlled approach, catalyzed by Ag₂CO₃, leads to densely substituted pyrrolidines with excellent control over the relative stereochemistry of up to four stereogenic centers. acs.org

The choice of catalyst and reaction conditions can also dictate the diastereomeric outcome. In Lewis acid-catalyzed reactions, the metal center can coordinate with the reactants to organize the transition state, thereby favoring the formation of one diastereomer over another. nih.govorganic-chemistry.org

Enantioselective Synthetic Strategies

Achieving control over the absolute stereochemistry (enantioselectivity) is paramount in medicinal chemistry. For a molecule like this compound, which possesses a stereocenter at the C3 position, enantioselective synthesis is essential to isolate the desired enantiomer.

Chiral Catalysis and Auxiliaries

Asymmetric catalysis is a cornerstone of modern organic synthesis for producing enantiomerically enriched compounds. This involves the use of a small amount of a chiral catalyst to generate a large quantity of a chiral product.

Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are among the most direct methods for synthesizing chiral substituted pyrrolidines. mappingignorance.org A variety of chiral metal catalysts (e.g., based on Cu(I), Ag(I), Pd(II)) and organocatalysts have been developed for this purpose. mappingignorance.orgnih.gov For example, palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines, using novel chiral phosphoramidite (B1245037) ligands, produces pyrrolidine cycloadducts with excellent yields and high enantioselectivity. nih.gov The specific ligand used can influence the reaction's efficiency and stereochemical outcome.

| Catalyst/Ligand System | Reaction Type | Key Features |

| Yb(OTf)₃ | Three-Component Reaction | High diastereoselectivity for cis-pyrrolidines. organic-chemistry.orgacs.org |

| Pd(dba)₂ / Chiral Phosphoramidites | [3+2] Cycloaddition | Excellent yields and enantioselectivities for a wide variety of imines. nih.gov |

| Cu(I) or Ag(I) / Chiral Ligands | 1,3-Dipolar Cycloaddition | Can selectively produce exo or endo adducts with high stereoselectivity. mappingignorance.org |

| CoBr₂ or Ni-catalyst / BOX Ligands | Hydroalkylation | Catalyst-tuned regioselectivity for C2- or C3-alkylation of pyrrolines. organic-chemistry.org |

| Chiral Phosphoric Acids (CPAs) | aza-Michael Cyclization | Used in kinetic resolutions to produce enantioenriched pyrrolidines. whiterose.ac.uk |

Chiral auxiliaries represent another classic strategy. A chiral auxiliary is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The N-tert-butanesulfinyl group is a prime example of a chiral auxiliary that effectively controls the diastereoselectivity in cycloaddition reactions to form pyrrolidines. acs.org After the key stereocenter-forming step, the auxiliary can be removed to yield the enantiomerically enriched product.

Derivation from Chiral Pool Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, and terpenes. wikipedia.org These molecules serve as excellent starting materials for the synthesis of more complex chiral molecules, as their inherent chirality can be transferred to the target product.

Amino acids are particularly valuable precursors for pyrrolidine synthesis. Proline and 4-hydroxyproline, themselves chiral pyrrolidine derivatives, are common starting points for creating more complex substituted pyrrolidines. mdpi.com For instance, functional group manipulations of 4-hydroxy-L-proline can provide access to a variety of enantiopure pyrrolidine derivatives. Other amino acids, such as (R)- or (S)-aspartic acid, can also be used to construct the pyrrolidine ring, as demonstrated in the synthesis of 3-pyrrolidinylisoxazoles. nih.gov Serine is another powerful chiral pool reagent that has been used to synthesize complex molecules containing stereocenters that can be incorporated into a pyrrolidine framework. mdpi.com This approach leverages the pre-existing stereocenters of the natural product to establish the desired absolute configuration in the final molecule, often simplifying the synthetic route significantly. mdpi.commdpi.com

Conformational Analysis of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain. The specific conformation has significant implications for the orientation of its substituents and, consequently, its interaction with biological targets.

Envelope and Twist Conformations and Interconversion

The pyrrolidine ring predominantly exists in two main classes of puckered conformations: the envelope (E) and the twist (T) . unito.it

Envelope (E) Conformation: Four of the five ring atoms are coplanar, while the fifth atom is out of the plane. This conformation has Cₛ symmetry.

Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. This conformation has C₂ symmetry.

In proline residues, these conformations are often described as "DOWN" (Cγ-endo) and "UP" (Cγ-exo), depending on the position of the Cγ atom relative to the plane of the other four ring atoms. unito.itnih.gov These conformers are not static but rapidly interconvert via a low-energy process known as pseudorotation. acs.org The energy barrier for this interconversion is low, meaning that at room temperature, the ring is flexible and samples multiple conformations. However, the presence of substituents can create a preference for one pucker over another, effectively locking the ring into a more defined conformational state. nih.gov

Influence of Conformation on Reactivity and Stereochemical Outcome

The non-planar nature of the pyrrolidine ring in derivatives of this compound significantly influences their chemical reactivity and the stereochemical course of their reactions. The five-membered ring typically adopts envelope or twist conformations to minimize steric and torsional strain. In these conformations, substituents can occupy pseudo-axial or pseudo-equatorial positions, and the energetic preference for one over the other can dictate the molecule's ground-state geometry and, consequently, the transition state energies of its reactions. The interplay between the ring's puckering and the orientation of the chloromethyl group at the C3 position is a critical factor in determining the stereochemical outcome of nucleophilic substitution and other transformations.

The puckering of the pyrrolidine ring is influenced by the nature and position of substituents. For instance, in proline analogs, which share the pyrrolidine core, substituents at the C3 and C4 positions have been shown to modulate the conformational equilibrium of the ring. This conformational bias, in turn, can affect the accessibility of the reactive center and the trajectory of an incoming reagent. In the case of this compound, the conformational preference of the chloromethyl group (pseudo-axial vs. pseudo-equatorial) will impact the steric hindrance around the electrophilic carbon atom.

The stereochemical outcome of nucleophilic substitution reactions at the chloromethyl group is particularly sensitive to the conformation of the pyrrolidine ring. In a typical SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, leading to an inversion of stereochemistry. The conformation of the pyrrolidine ring can influence the rate of this reaction by affecting the accessibility of the rear of the C-Cl bond. If the preferred conformation places a bulky group in a position that hinders this backside attack, the reaction rate may be significantly reduced.

Conversely, if the reaction proceeds through an S_N1 mechanism, which involves the formation of a carbocation intermediate, the initial conformation of the ring can influence the rate of carbocation formation. The stability of the resulting planar carbocation will also be affected by the substituents on the pyrrolidine ring. The subsequent attack by a nucleophile can occur from either face of the carbocation, potentially leading to a mixture of stereoisomers (racemization). However, the pyrrolidine ring and its substituents can create a chiral environment that may favor attack from one side, resulting in a degree of stereoselectivity.

While direct computational or experimental studies on the conformational analysis of this compound are not extensively available in the reviewed literature, the principles derived from studies on other substituted pyrrolidines provide a strong basis for understanding its behavior. For example, studies on fluorinated pyrrolidines have demonstrated that stereoelectronic effects, such as the gauche effect, can play a significant role in determining the preferred conformation. Similar effects, along with steric considerations, would be expected to operate in this compound derivatives.

The following table summarizes the key conformational factors and their potential influence on the reactivity and stereochemical outcome of reactions involving this compound derivatives.

| Conformational Factor | Influence on Reactivity | Influence on Stereochemical Outcome |

| Ring Puckering (Envelope vs. Twist) | Affects the overall shape of the molecule, influencing steric accessibility of the reaction center. | Can create a chiral environment that directs the approach of a nucleophile, leading to diastereoselectivity. |

| Orientation of the Chloromethyl Group (Pseudo-axial vs. Pseudo-equatorial) | A pseudo-equatorial orientation may be more sterically accessible for nucleophilic attack. A pseudo-axial orientation might be more sterically hindered. | The preferred orientation will influence the geometry of the transition state in S_N2 reactions, potentially affecting the degree of stereochemical inversion. |

| Influence of Other Ring Substituents | Substituents can electronically activate or deactivate the ring and the chloromethyl group. They can also sterically hinder or facilitate the approach of reagents. | The stereochemistry of other substituents will create a diastereomeric relationship with the C3 center, influencing the facial selectivity of reactions. |

In the synthesis of chiral derivatives starting from or leading to this compound, controlling the conformation is a key strategy for achieving high stereoselectivity. The choice of protecting groups on the nitrogen atom, as well as other substituents on the ring, can be used to lock the pyrrolidine into a preferred conformation, thereby directing the stereochemical course of a subsequent reaction.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

3-(Chloromethyl)pyrrolidine as a Key Building Block in Complex Molecule Synthesis

The unique structural features of this compound make it an ideal starting material for the synthesis of intricate molecular frameworks. Its bifunctional nature, possessing both a secondary amine and a reactive alkyl chloride, allows for sequential or one-pot reactions to generate diverse and complex heterocyclic systems.

Construction of Spiro- and Fused Heterocyclic Systems

Spirocyclic and fused heterocyclic systems are prominent motifs in many natural products and pharmacologically active compounds. This compound serves as an excellent precursor for the synthesis of these architecturally complex structures. For instance, the intramolecular cyclization of N-substituted this compound derivatives is a common strategy to access fused bicyclic systems. nih.govthieme.de The reaction typically proceeds via initial N-alkylation or N-acylation, followed by an intramolecular nucleophilic substitution where the nitrogen atom displaces the chloride to form a new ring.

One notable application is in the synthesis of spiro-pyrrolidines, which are integral components of various therapeutic agents. nih.govresearchgate.net The synthesis can be achieved through multi-component reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides generated in situ from this compound precursors with various dipolarophiles. tandfonline.com This approach allows for the creation of multiple stereocenters in a single step with high regio- and stereoselectivity, providing rapid access to complex spirocyclic scaffolds. rsc.org The resulting spiro-pyrrolidine-oxindoles, for example, have shown significant potential as anticancer agents. nih.gov

Furthermore, the versatility of this compound extends to the construction of fused heterocyclic systems through domino reactions. These reactions, often involving a sequence of intramolecular cyclizations and rearrangements, can lead to the formation of polycyclic structures with high efficiency and atom economy. thieme.deresearchgate.net

Synthesis of Densely Functionalized Pyrrolidine (B122466) Derivatives

The reactivity of the chloromethyl group in this compound provides a convenient handle for the introduction of a wide array of functional groups, leading to the synthesis of densely functionalized pyrrolidine derivatives. nih.gov These derivatives are valuable intermediates in organic synthesis and serve as scaffolds for the development of new chemical entities with diverse biological activities. researchgate.netmdpi.com

Nucleophilic substitution of the chlorine atom with various nucleophiles, such as amines, thiols, azides, and cyanides, allows for the straightforward installation of different functionalities at the 3-position. vanderbilt.edu For example, reaction with sodium azide (B81097) followed by reduction provides access to 3-(aminomethyl)pyrrolidine (B1599286), a key diamine building block. Similarly, reaction with potassium cyanide can introduce a nitrile group, which can be further elaborated into carboxylic acids, amides, or amines.

Moreover, the pyrrolidine nitrogen can be functionalized with a variety of protecting groups or alkylated with different electrophiles, further increasing the molecular diversity of the resulting derivatives. This dual functionalization capability enables the synthesis of a vast library of substituted pyrrolidines with tailored properties for specific applications in materials science and medicinal chemistry. organic-chemistry.org The stereoselective synthesis of these derivatives is also an active area of research, with methods like asymmetric cycloadditions providing access to enantiomerically pure compounds. nih.gov

Strategic Utility in Medicinal Chemistry and Drug Development

The pyrrolidine moiety is a common feature in a multitude of FDA-approved drugs and clinical candidates. mdpi.comresearchgate.netnih.govresearchgate.net The unique conformational properties and the ability of the nitrogen atom to act as a hydrogen bond acceptor make the pyrrolidine ring an attractive scaffold for designing molecules that can effectively interact with biological targets. This compound, as a versatile precursor to a wide range of pyrrolidine derivatives, plays a crucial role in modern drug discovery and development. researchgate.net

Precursor for Pharmacologically Active Compounds and Drug Candidates

This compound is a key starting material for the synthesis of numerous compounds with significant pharmacological activity. Its utility spans a wide range of therapeutic areas, including antiviral, antibacterial, and anticancer agents. nih.govrsc.orgvanderbilt.edumdpi.comairo.co.in

For instance, derivatives of this compound have been incorporated into the structure of potent antiviral agents targeting viruses such as HIV and hepatitis C. mdpi.com The pyrrolidine ring often serves as a central scaffold to orient key pharmacophoric groups for optimal binding to viral enzymes or proteins.

In the realm of antibacterial drug discovery, this compound has been utilized in the synthesis of novel antibiotics. The central diamine core of antibacterial agents like Sitafloxacin and Olamufloxacin can be synthesized from spirocyclic pyrrolidines derived from this compound precursors. nih.govresearchgate.net

Furthermore, the development of targeted cancer therapies has benefited from the use of this versatile building block. Pyrrolidine-containing compounds have been designed as inhibitors of various kinases and other enzymes implicated in cancer progression. The ability to readily functionalize the 3-position allows for the fine-tuning of potency and selectivity of these drug candidates.

Designing Pyrrolidine-Based Therapeutics

The design of pyrrolidine-based therapeutics leverages the favorable physicochemical and structural properties of the pyrrolidine ring. nih.govresearchgate.netnih.govresearchgate.net The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

The stereochemistry of the substituents on the pyrrolidine ring is often critical for biological activity. The use of enantiomerically pure this compound, such as the (S)- or (R)-enantiomer, is crucial for the synthesis of stereochemically defined drug candidates. chemscene.com This is particularly important as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

The introduction of various functional groups via the chloromethyl handle allows medicinal chemists to modulate key drug-like properties, including solubility, metabolic stability, and cell permeability. This ability to systematically modify the structure of pyrrolidine-based compounds is essential for the optimization of lead compounds into viable drug candidates.

Versatility in Functional Group Interconversions

The chloromethyl group of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups, highlighting its utility in synthetic organic chemistry. vanderbilt.eduub.eduimperial.ac.uk This versatility allows for the strategic manipulation of the molecule to access a broad range of derivatives.

A primary transformation is the nucleophilic substitution of the chloride, which is a good leaving group. This reaction can be effected with a wide range of nucleophiles. For example:

Azides: Reaction with sodium azide (NaN₃) yields the corresponding 3-(azidomethyl)pyrrolidine. This azide can then be reduced to an amine, providing a route to 3-(aminomethyl)pyrrolidine derivatives.

Cyanides: Treatment with potassium cyanide (KCN) introduces a nitrile group, which is a versatile precursor for carboxylic acids, amides, and amines through hydrolysis or reduction.

Thiols: Reaction with thiols or thiolate anions leads to the formation of thioethers.

Alcohols and Phenols: Alkylation of alcohols and phenols under basic conditions provides the corresponding ethers.

Beyond simple substitution, the chloromethyl group can participate in more complex transformations. For instance, it can be used to form carbon-carbon bonds through reactions with organometallic reagents or in Friedel-Crafts alkylation reactions.

The pyrrolidine nitrogen also offers a site for functionalization. It can be protected with various protecting groups (e.g., Boc, Cbz) to modulate its reactivity or alkylated and acylated to introduce additional diversity. This dual reactivity of both the chloromethyl group and the pyrrolidine nitrogen makes this compound a highly adaptable building block in organic synthesis.

Below is an interactive table summarizing some of the key functional group interconversions of this compound:

| Reagent(s) | Product Functional Group |

| NaN₃, then H₂, Pd/C | Primary Amine (-CH₂NH₂) |

| KCN | Nitrile (-CH₂CN) |

| R-SH, Base | Thioether (-CH₂SR) |

| R-OH, Base | Ether (-CH₂OR) |

| Mg, then CO₂, then H₃O⁺ | Carboxylic Acid (-CH₂COOH) |

| R-MgBr | Alkane (-CH₂R) |

Alkylation and Quaternization Reactions

The presence of a primary alkyl chloride in this compound provides a reactive handle for various nucleophilic substitution reactions. This reactivity is central to its application in the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. Furthermore, the pyrrolidine nitrogen can itself participate in reactions, leading to the formation of quaternary ammonium (B1175870) salts.

Alkylation of Nucleophiles

This compound serves as an effective alkylating agent for diverse nucleophiles, a reaction fundamental to the construction of more complex molecules. The carbon-chlorine bond is susceptible to cleavage by nucleophilic attack, leading to the formation of a new carbon-nucleophile bond.

A notable example of this reactivity is the alkylation of phenols. While direct studies on this compound are not extensively detailed in the provided results, the alkylation of a phenol (B47542) with the structurally similar 1-(3-chloropropyl)pyrrolidine (B1588886) provides valuable insight into the likely reaction mechanism. In the synthesis of cediranib, the alkylation of an indolphenol proceeds via the formation of a reactive azetidinium ion intermediate. figshare.com This intermediate is formed through an intramolecular cyclization of the chloropyrrolidine, which then acts as the active alkylating agent. figshare.com A similar mechanism can be postulated for reactions involving this compound, where the pyrrolidine nitrogen could facilitate the displacement of the chloride to form a strained aziridinium-like intermediate, enhancing its reactivity towards nucleophiles.

The alkylation of indoles and thiols with alkyl halides are also well-established transformations in organic synthesis. nih.govsid.irjmaterenvironsci.com Although specific examples utilizing this compound were not found in the provided search results, the general reactivity of alkyl chlorides suggests that it would readily participate in the C-alkylation of indoles and the S-alkylation of thiols under appropriate basic conditions. nih.govsid.irjmaterenvironsci.com

Quaternization of the Pyrrolidine Nitrogen

The pyrrolidine nitrogen in this compound is a tertiary amine and can undergo quaternization reactions, also known as the Menshutkin reaction. This process involves the reaction of the tertiary amine with an alkyl halide to form a quaternary ammonium salt. In the context of this compound, this can occur in an intermolecular fashion, where the pyrrolidine nitrogen of one molecule attacks the chloromethyl group of another, or with a different alkylating agent.

Quaternary ammonium compounds are of significant interest due to their diverse biological activities. nih.gov The synthesis of such compounds often involves the direct alkylation of tertiary amines. nih.gov While specific examples of the quaternization of this compound were not detailed in the search results, the general principles of the Menshutkin reaction are well-established. The reaction typically proceeds by an SN2 mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. wikipedia.org

The table below summarizes the types of alkylation and quaternization reactions involving this compound.

| Reaction Type | Nucleophile/Reagent | Product Type | Potential Significance |

| Alkylation | Phenols | Aryl ethers | Synthesis of biologically active compounds |

| Thiols | Thioethers | Introduction of sulfur-containing moieties | |

| Indoles | C-alkylated indoles | Modification of indole-based scaffolds | |

| Amines | Substituted amines | Elaboration of molecular complexity | |

| Quaternization | Alkyl Halides | Quaternary ammonium salts | Development of antimicrobial agents, phase-transfer catalysts |

Cross-Coupling and Functionalization of the Chloromethyl Group

The chloromethyl group of this compound also presents an opportunity for various palladium-catalyzed cross-coupling reactions. These powerful bond-forming methodologies allow for the introduction of a wide array of substituents at the methylene (B1212753) carbon, significantly expanding the molecular diversity accessible from this building block.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. While traditionally used for coupling aryl or vinyl halides, advancements in this field have extended its application to alkyl halides. Although no specific examples of this compound undergoing Suzuki-Miyaura coupling were found in the search results, the reaction is, in principle, feasible. The success of such a coupling would depend on the selection of an appropriate palladium catalyst and ligand system capable of facilitating the oxidative addition of the palladium(0) complex to the C-Cl bond of the chloromethyl group. Successful coupling with various aryl or vinyl boronic acids would provide a direct route to 3-arylmethyl- and 3-vinylmethyl-pyrrolidine derivatives.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. Similar to the Suzuki-Miyaura coupling, this reaction has been extended to include alkyl halides as coupling partners. The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield 3-(alkynylmethyl)pyrrolidine derivatives. These products are valuable intermediates, as the alkyne moiety can be further functionalized through various transformations, such as click chemistry, reduction, or hydration. While direct examples with this compound are not present in the provided results, the Sonogashira coupling of other alkyl chlorides is known. organic-chemistry.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an organic halide. This reaction would be a valuable tool for the direct synthesis of 3-(aminomethyl)pyrrolidine derivatives from this compound and a primary or secondary amine. The resulting products are of significant interest in medicinal chemistry due to the prevalence of the aminomethylpyrrolidine scaffold in biologically active molecules. The success of this transformation would again hinge on the use of a suitable palladium catalyst and ligand combination to facilitate the challenging coupling of an alkyl chloride with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org

The table below outlines the potential cross-coupling and functionalization reactions of the chloromethyl group in this compound.

| Reaction Type | Coupling Partner | Product Type | Potential Applications |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | 3-Arylmethyl/Vinylmethyl-pyrrolidines | Synthesis of novel scaffolds for drug discovery |

| Sonogashira Coupling | Terminal Alkynes | 3-Alkynylmethyl-pyrrolidines | Access to versatile intermediates for further functionalization |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | 3-(Aminomethyl)pyrrolidine Derivatives | Construction of key pharmacophores |

Advanced Analytical Techniques for Characterization and Mechanistic Validation

Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure and stereochemistry of 3-(chloromethyl)pyrrolidine. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools in this regard.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for the structural elucidation of pyrrolidine (B122466) derivatives. nih.govrsc.org These techniques provide detailed information about the chemical environment of each atom within the molecule, allowing for the confirmation of the pyrrolidine ring structure and the presence of the chloromethyl substituent.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and multiplicity of the signals provide information about the connectivity of protons in the molecule. For instance, the protons on the pyrrolidine ring and the chloromethyl group will have characteristic chemical shifts. researchgate.net The coupling patterns between adjacent protons can help to establish the relative stereochemistry of the substituents on the ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, confirming the number of carbon atoms and their hybridization state.

Table 1: Representative ¹H NMR Spectral Data for Pyrrolidine Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Pyrrolidine-fused chlorin (B1196114) | CDCl₃ | 3.16 | dd | CH₂-pyrrolidine |

| Pyrrolidine-fused chlorin | CDCl₃ | 3.30-3.50 | m | CH₂-pyrrolidine |

| N-Nitroso-pyrrolidine | CDCl₃ | 1.95-2.20 | m | CH₂ |

| N-Nitroso-pyrrolidine | CDCl₃ | 3.45-3.65 | t | CH₂-N |

This table presents illustrative data for related pyrrolidine structures to demonstrate the type of information obtained from ¹H NMR.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov In the context of this compound, mass spectrometry can confirm the molecular formula (C₅H₁₀ClN) by providing the mass-to-charge ratio (m/z) of the molecular ion. nist.gov High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, which helps to definitively confirm the elemental composition.

Fragmentation patterns observed in the mass spectrum can also offer structural information. The molecule may break apart in predictable ways upon ionization, and the resulting fragment ions can provide clues about the connectivity of the atoms. For instance, the loss of a chloromethyl radical or a chlorine atom could be observed.

Table 2: Mass Spectrometry Data for a Pyrrolidone Derivative

| Compound | Ionization Method | [M]+• (m/z) | Key Fragment Ions (m/z) |

| 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]- | Electron Ionization | 312 | Not specified |

| N-CHLOROMETHYL-2-PYRROLIDONE | Electron Ionization | 133.02944 | 98, 85, 69, 42 |

This table includes data for related compounds to illustrate the application of mass spectrometry in characterizing pyrrolidine structures.

Chromatographic and Separation Techniques

Chromatographic methods are essential for the separation and purification of chemical compounds. For chiral molecules like this compound, specialized chromatographic techniques are required to separate the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of enantiomers. nih.govchromatographyonline.com Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) in the HPLC column. nih.govcsfarmacie.cz

The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times for each enantiomer. researchgate.net The choice of the CSP and the mobile phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. nih.gov

X-Ray Crystallography for Definitive Structural Assignment

X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional structure of a molecule in the solid state. nih.govmdpi.com This method provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

For this compound, obtaining a suitable single crystal of the compound or a derivative is the first and often most challenging step. nih.gov Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high accuracy.

X-ray crystallography can unambiguously establish the relative and absolute stereochemistry of the chloromethyl group at the 3-position of the pyrrolidine ring. researchgate.netmdpi.com This information is vital for understanding the structure-activity relationships of this compound in various chemical and biological contexts.

Future Research Directions and Emerging Opportunities

Development of Innovative Stereoselective and Catalytic Synthetic Strategies

The demand for enantiomerically pure compounds in the pharmaceutical industry drives the development of advanced stereoselective synthetic methods. mdpi.comnih.gov For pyrrolidine (B122466) derivatives, including those derived from 3-(chloromethyl)pyrrolidine, achieving high levels of stereocontrol is paramount for ensuring target specificity and minimizing off-target effects. nih.gov Future research will likely focus on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, to enable the asymmetric synthesis of 3-substituted pyrrolidines with high efficiency and selectivity. nih.govnih.gov

Recent advancements have highlighted the utility of palladium-catalyzed reactions for the synthesis of 3-aryl pyrrolidines via hydroarylation processes. nih.govchemrxiv.org Expanding the scope of such catalytic systems to include a wider range of coupling partners and developing more robust and recyclable catalysts are key areas for future investigation. Furthermore, the exploration of biocatalysis, utilizing enzymes to perform stereoselective transformations, presents a green and highly efficient alternative to traditional chemical methods. The development of enzymatic routes for the synthesis of chiral this compound analogs could offer significant advantages in terms of sustainability and selectivity. mdpi.com

A significant portion of stereoselective synthesis methods for pyrrolidine-containing drugs starts from readily available chiral precursors like proline and 4-hydroxyproline. mdpi.comresearchgate.netnih.gov Future strategies may involve the development of novel chiral building blocks derived from this compound, which can then be elaborated into complex molecular architectures. The diastereoselective synthesis of pyrrolidines from N-allyl oxazolidines via a hydrozirconation-cyclization sequence also presents a promising avenue for creating stereochemically rich pyrrolidine structures. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Asymmetric Catalysis | Use of chiral transition metal complexes or organocatalysts. | High enantioselectivity, broad substrate scope. |

| Biocatalysis | Employment of enzymes for stereoselective transformations. | High selectivity, mild reaction conditions, environmentally friendly. |

| Palladium-Catalyzed Hydroarylation | Formation of 3-aryl pyrrolidines. nih.govchemrxiv.org | Direct C-C bond formation, access to medicinally relevant scaffolds. chemrxiv.org |

| Chiral Pool Synthesis | Utilization of readily available chiral precursors like proline. mdpi.comresearchgate.netnih.gov | Access to enantiomerically pure products. mdpi.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations